N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of Diphenylacetamide Moiety: The diphenylacetamide moiety is formed through the reaction of diphenylacetic acid with amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazole compounds .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Include a wide range of compounds with diverse applications in medicinal chemistry.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide is unique due to its specific structural features, such as the methoxy group and diphenylacetamide moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-32-24-17-16-21(28-30-22-14-8-9-15-25(22)33-28)18-23(24)29-27(31)26(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18,26H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFLXVIGHCLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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